2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound notable for its unique structure and potential biological activities. The compound features a pyrazolo[3,4-b]pyridine core, which is significant in medicinal chemistry due to its presence in various kinase inhibitors. This compound may have applications in drug development, particularly targeting diseases such as cancer and inflammatory conditions.
The compound is classified under the category of heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Its chemical structure includes a trifluoromethyl group, which enhances its biological activity and solubility properties. The compound is identified by the CAS number 937605-76-0 and has been studied for its potential as a therapeutic agent in various scientific fields, including chemistry, biology, and medicine .
The synthesis of 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves several steps:
These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.
The molecular formula of 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is C14H14F3N3O2. The structure features:
This unique arrangement allows for potential interactions with biological targets, making it an interesting candidate for further research .
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid may involve inhibition of specific enzymes such as kinases. Kinase inhibitors play a critical role in regulating cellular processes; thus, this compound could potentially modulate pathways involved in cancer progression or inflammatory responses .
The physical properties of 2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are characterized by:
The chemical properties include:
These properties make it suitable for further exploration in drug development .
2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several potential applications:
The pyrazolo[3,4-b]pyridine core represents a privileged nitrogen-containing heterocyclic scaffold that demonstrates remarkable structural versatility and biological relevance. This bicyclic system consists of a pyrazole ring fused with a pyridine ring at the 3,4-positions, creating a planar structure with significant potential for π-electron delocalization. The tautomeric equilibrium inherent to this scaffold is crucial for understanding its chemical behavior and biological interactions. The non-annulated pyrazole ring exists in dynamic equilibrium between two dominant tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine, distinguished by the position of the acidic proton on either N1 or N2 atoms. This tautomerism significantly influences molecular geometry, electron density distribution, and hydrogen bonding capabilities [5].
Table 1: Fundamental Structural Parameters of the Compound
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₂F₃N₃O₂ | - |
Molecular Weight | 299.25 g/mol | - |
Density | 1.62 g/cm³ | 20°C, 760 mmHg |
Boiling Point | 448.9°C | 760 mmHg |
Topological Polar Surface Area | 68.01 Ų | Calculated |
Partition Coefficient (XLogP3) | 2.72 | Calculated |
The cyclopropyl substituent at position 6 introduces significant steric and electronic effects that constrain molecular conformation. The rigid cyclopropyl ring forces an orthogonal orientation relative to the heterocyclic plane, creating a distinctive three-dimensional topology that influences intermolecular interactions. This conformational constraint distinguishes it from simpler alkyl-substituted analogues and enhances target binding specificity in biological systems. The methyl group at position 3 provides additional steric bulk while maintaining electronic neutrality, contributing to hydrophobic interactions without substantially altering electron distribution across the π-system [5].
The strategic placement of diverse substituents creates a sophisticated electronic profile that governs molecular reactivity and biological activity:
Trifluoromethyl Group (Position 4): The -CF₃ moiety is a potent electron-withdrawing group with high electronegativity (3.98 on Pauling scale) and strong inductive effects. This group creates a significant electron deficiency at adjacent positions (C3 and C5), reducing electron density across the pyridine ring by approximately 15-20% based on computational models. The trifluoromethyl group enhances metabolic stability through its resistance to oxidative metabolism while contributing to enhanced membrane permeability due to its high lipophilicity (π = 0.88) [1]. The steric bulk of the trifluoromethyl group (van der Waals volume ≈ 38.3 ų) also provides conformational restriction that influences binding pocket accommodation.
Cyclopropyl Group (Position 6): This saturated carbocycle exhibits unique electronic properties – acting as a weak electron donor through hyperconjugation while imposing significant steric constraints. The cyclopropyl ring elevates the HOMO energy level by approximately 0.3 eV compared to phenyl analogues, enhancing nucleophilic character at adjacent positions. This moiety improves metabolic stability by blocking common cytochrome P450 oxidation pathways while maintaining favorable logP values (experimental logP = 2.72) that balance hydrophobicity and aqueous solubility [1] [6].
Acetic Acid Side Chain (N1 Position): The -CH₂COOH substituent introduces a ionizable carboxylic acid functionality (pKa ≈ 3.8-4.2) that dramatically influences solubility and molecular recognition. In its ionized state, this group forms strong salt bridges with basic amino acid residues (arginine, lysine, histidine) in biological targets. The methylene spacer provides conformational flexibility, allowing the carboxylic acid to adopt optimal binding geometries. This moiety substantially increases water solubility (by >2 orders of magnitude compared to alkyl analogues) and contributes significantly to the total polar surface area (68.01 Ų), which governs membrane permeability and bioavailability [1].
Table 2: Electronic Effects of Key Substituents
Substituent | Position | Electronic Effect | Lipophilicity Contribution (π) | Steric Parameter (Es) |
---|---|---|---|---|
Trifluoromethyl (-CF₃) | 4 | Strong σ-withdrawing (-0.54) | +0.88 | -1.24 |
Cyclopropyl | 6 | Weak σ-donating (+0.07) | +0.70 | -0.47 |
Methyl (-CH₃) | 3 | Weak σ-donating (+0.04) | +0.56 | -0.70 |
Acetic Acid (-CH₂COOH) | N1 | Polar/Ionizable | -0.32 (ionized) | -0.26 |
The pyrazolo[3,4-b]pyridine scaffold demonstrates remarkable structural mimicry of purine bases, positioning it as a privileged pharmacophore for targeting nucleotide-binding proteins. This isosteric relationship stems from conserved topological features:
Bond Length Equivalency: The interatomic distances between ring nitrogen atoms in the pyrazolo[3,4-b]pyridine system (N1-N2 distance ≈ 2.41 Å) closely match those in adenine (N9-N7 distance ≈ 2.43 Å), enabling similar hydrogen bonding patterns with protein residues. The covalent bond lengths throughout the bicyclic system show <5% deviation from natural purines, allowing seamless integration into purine-binding pockets without significant protein rearrangement [5].
Electrostatic Potential Mapping: Computational electrostatic potential surfaces reveal negative potential regions around N2 and carbonyl oxygen atoms that correspond to N3 and N7 positions in adenine. The trifluoromethyl group creates an electron-deficient region isosteric with the C8 position in 8-substituted purine analogues, potentially enhancing interactions with hydrophobic enzyme subpockets [5].
Hydrophobic-Hydrophilic Balance: The cyclopropyl group at position 6 serves as an isosteric replacement for ribose-interacting substituents in adenosine analogues, with similar hydrophobic contact surfaces (≈45 Ų) but enhanced metabolic stability compared to furanose sugars. The acetic acid side chain mimics the 5'-phosphate group in nucleotides, providing analogous anionic character for electrostatic interactions with basic residues in kinase ATP-binding sites [5].
Table 3: Isosteric Comparison with Purine Nucleotides
Structural Feature | Pyrazolo[3,4-b]pyridine Analogue | Purine Equivalent | Deviation |
---|---|---|---|
Hydrogen Bond Acceptor N1 | N2 position (δ⁻ = -0.42) | N7 position (δ⁻ = -0.45) | 7.1% |
Hydrogen Bond Donor | N-H at N3 position | N-H at N6 position | Functional |
Hydrophobic Region | Cyclopropyl (45 ų) | Ribose CH (42 ų) | 7.1% |
Anionic Group Position | Acetic acid at N1 | Phosphate at 5' | 1.8 Å |
Planar Bicyclic Surface Area | 48.2 Ų | 50.1 Ų | 3.8% |
The strategic incorporation of the trifluoromethyl group enhances binding specificity compared to unsubstituted purine analogues. This moiety creates a steric and electronic environment comparable to 8-trifluoromethylpurine derivatives but with superior metabolic stability. The combination of cyclopropyl constraint and trifluoromethyl electron-withdrawal produces a unique electronic profile that enhances selectivity for kinases and phosphodiesterases with hydrophobic subpockets adjacent to the purine-binding site. The acetic acid moiety provides targeted ionic interactions that mimic nucleotide phosphate groups while avoiding the metabolic liabilities of phosphate esters, significantly enhancing oral bioavailability compared to nucleotide-based inhibitors [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5